molecular formula C17H11F2NO2S B306980 (5Z)-3-[(4-fluorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-[(4-fluorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B306980
M. Wt: 331.3 g/mol
InChI Key: QKOJWMGLUPRVCF-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-[(4-fluorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[(4-fluorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the following steps:

    Formation of Thiazolidine-2,4-dione Core: This can be achieved by the reaction of thiourea with α-haloketones under basic conditions.

    Introduction of Fluorobenzyl Groups: The 4-fluorobenzyl and 4-fluorobenzylidene groups can be introduced through nucleophilic substitution reactions using appropriate fluorobenzyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Fluorobenzyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-[(4-fluorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers often investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, thiazolidinedione derivatives are known for their potential use in treating conditions like diabetes and inflammation. This compound may be explored for similar therapeutic applications.

Industry

Industrially, such compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-3-[(4-fluorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A well-known thiazolidinedione used in the treatment of diabetes.

    Pioglitazone: Another thiazolidinedione with similar therapeutic applications.

Uniqueness

What sets (5Z)-3-[(4-fluorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione apart is its unique substitution pattern with fluorobenzyl groups, which may confer distinct biological activities and chemical properties compared to other thiazolidinediones.

Properties

Molecular Formula

C17H11F2NO2S

Molecular Weight

331.3 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H11F2NO2S/c18-13-5-1-11(2-6-13)9-15-16(21)20(17(22)23-15)10-12-3-7-14(19)8-4-12/h1-9H,10H2/b15-9-

InChI Key

QKOJWMGLUPRVCF-DHDCSXOGSA-N

SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O)F

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O)F

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O)F

Origin of Product

United States

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